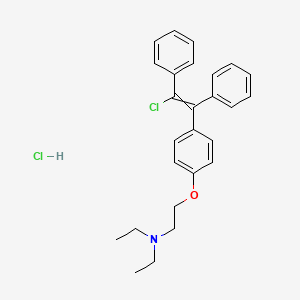

Clomiphene Hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Clomiphene Hydrochloride is a non-steroidal fertility medication primarily used to treat infertility in women who do not ovulate, including those with polycystic ovary syndrome . It is a selective estrogen receptor modulator (SERM) that stimulates ovulation by causing the release of gonadotropins from the pituitary gland . This compound is taken orally and has been a cornerstone in fertility treatments since its approval in the 1960s .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Clomiphene Hydrochloride involves several steps, starting with the reaction of 2-chloro-1,2-diphenylethanone with phenol to form 2-(4-hydroxyphenyl)-1,2-diphenylethanone . This intermediate is then reacted with diethylamine to produce Clomiphene . The final step involves the conversion of Clomiphene to its hydrochloride salt form .

Industrial Production Methods: Industrial production of this compound typically involves the use of acetic acid or trifluoroacetic acid as solvents . The process is optimized to yield a high percentage of the active trans-Clomiphene isomer, which is more effective in inducing ovulation .

化学反応の分析

Types of Reactions: Clomiphene Hydrochloride undergoes various chemical reactions, including hydroxylation, N-oxidation, dehalogenation, carboxylation, hydrogenation, methoxylation, and N-dealkylation . These reactions are primarily catalyzed by cytochrome P450 enzymes, particularly CYP3A4 and CYP2D6 .

Common Reagents and Conditions: The reactions typically occur under oxidative conditions, often involving reagents like hydrogen peroxide or molecular oxygen . The presence of cytochrome P450 enzymes is crucial for these transformations .

Major Products: The major products formed from these reactions include various hydroxylated and N-dealkylated metabolites . These metabolites are often conjugated to glucuronic acid by uridine diphosphoglucuronosyltransferases (UGTs) to form glucuronides .

科学的研究の応用

Clomiphene Hydrochloride has a wide range of scientific research applications:

Chemistry: It is used as a model compound to study the metabolism of selective estrogen receptor modulators (SERMs).

Biology: Researchers use it to investigate the role of estrogen receptors in various biological processes.

Medicine: It is extensively used in fertility treatments to induce ovulation in women with anovulatory cycles.

Industry: this compound is used in the pharmaceutical industry for the production of fertility medications.

作用機序

Clomiphene Hydrochloride acts by binding to estrogen receptors in the hypothalamus, thereby blocking the negative feedback of estrogen on gonadotropin release . This leads to an increase in the secretion of gonadotropins, including follicle-stimulating hormone (FSH) and luteinizing hormone (LH), which stimulate the growth and maturation of ovarian follicles . The subsequent surge in LH levels triggers ovulation .

類似化合物との比較

Tamoxifen: Another SERM used primarily in the treatment of breast cancer.

Toremifene: Similar to Tamoxifen, used in the treatment of metastatic breast cancer.

Raloxifene: A SERM used to prevent osteoporosis in postmenopausal women.

Uniqueness of Clomiphene Hydrochloride: this compound is unique in its primary use for inducing ovulation, whereas other SERMs like Tamoxifen and Toremifene are mainly used in cancer treatment . Additionally, this compound has a distinct mechanism of action that involves the stimulation of gonadotropin release, making it particularly effective in treating infertility .

特性

CAS番号 |

57049-00-0 |

|---|---|

分子式 |

C26H29Cl2NO |

分子量 |

442.4 g/mol |

IUPAC名 |

2-[4-(2-chloro-1,2-diphenylethenyl)phenoxy]-N,N-diethylethanamine;hydrochloride |

InChI |

InChI=1S/C26H28ClNO.ClH/c1-3-28(4-2)19-20-29-24-17-15-22(16-18-24)25(21-11-7-5-8-12-21)26(27)23-13-9-6-10-14-23;/h5-18H,3-4,19-20H2,1-2H3;1H |

InChIキー |

KKBZGZWPJGOGJF-UHFFFAOYSA-N |

正規SMILES |

CCN(CC)CCOC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)Cl)C3=CC=CC=C3.Cl |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 5,6-Dihydro-7,8-dimethyl-4,5-dioxo-4H-pyrano[3,2-c]quinoline-2-carboxylic Acid Ester](/img/structure/B13415804.png)

![2,7-Naphthalenedisulfonic acid, 3,3'-[(3,3'-dimethoxy[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[5-amino-4-hydroxy-, monolithium trisodium salt](/img/structure/B13415835.png)